molecular formula C18H17Cl2NO4 B3013885 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1790200-95-1

4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3013885
CAS No.: 1790200-95-1
M. Wt: 382.24
InChI Key: JUPFTDMDYBDFDH-UHFFFAOYSA-N
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Description

4-((1-(3,4-Dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by a central piperidine ring, a common feature in pharmaceuticals , which is functionalized with a 3,4-dichlorobenzoyl group. This aromatic moiety is often incorporated to influence the compound's binding affinity and metabolic stability. The structure is further elaborated with a 6-methyl-2H-pyran-2-one group, a scaffold found in various bioactive molecules and natural products . The specific molecular architecture of this compound suggests potential utility as a key intermediate or a candidate for high-throughput screening in the development of enzyme inhibitors or receptor modulators. Its research value lies in its hybrid structure, combining privileged building blocks from medicinal chemistry. Researchers can exploit this compound to explore structure-activity relationships (SAR) in novel pharmacological targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15(19)16(20)9-12/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFTDMDYBDFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 3,4-dichlorobenzoyl group through an acylation reaction. Subsequently, the intermediate is reacted with a pyranone derivative under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, bases, and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several heterocyclic derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
4-((1-(3,4-Dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (Target) Pyran-2-one 6-methyl; 4-(piperidin-4-yloxy) with 3,4-dichlorobenzoyl Not provided Not provided Dichlorobenzoyl group enhances hydrophobicity and potential receptor binding
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one Pyran-2-one 6-methyl; 4-(piperidin-4-yloxy) with 5-bromothiophene sulfonyl C₁₅H₁₆BrNO₅S₂ 434.33 Bromothiophene sulfonyl group may improve solubility or metabolic stability
4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Pyran-2-one 6-methyl; 4-(piperidin-4-yloxy) with 2-ethoxyphenyl propanoyl C₂₂H₂₇NO₅ 385.5 Ethoxyphenyl group introduces electron-donating effects, altering reactivity
3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one Pyran-4-one 3-hydroxy; 6-hydroxymethyl; 2-(4-methylpiperazinylmethyl) C₁₂H₁₉N₃O₄ 277.30 Pyran-4-one core with polar hydroxymethyl and piperazinyl groups

Functional Implications

  • The bromothiophene sulfonyl substituent (in ) introduces a bulky sulfonyl group, which may sterically hinder interactions but improve metabolic stability via reduced oxidative metabolism .

Research Findings and Gaps

  • Target Compound: No direct pharmacological data are available in the provided evidence.
  • Analogs :
    • The bromothiophene sulfonyl analog () is cataloged for research use but lacks published activity data .
    • Ethoxyphenyl and pyran-4-one derivatives () also lack explicit biological data, limiting functional comparisons .

Biological Activity

4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring and a pyranone moiety, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H20Cl2N2O3C_{19}H_{20}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 395.3 g/mol. The compound's structure can be represented as follows:

Structure 4 1 3 4 dichlorobenzoyl piperidin 4 yl oxy 6 methyl 2H pyran 2 one\text{Structure }\text{4 1 3 4 dichlorobenzoyl piperidin 4 yl oxy 6 methyl 2H pyran 2 one}

The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with specific molecular targets, potentially involving receptor binding or enzyme inhibition. The presence of the piperidine and pyranone moieties may facilitate interactions with various biological pathways, including those related to inflammation and pain management.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing piperidine rings have been associated with antibacterial and antifungal activities. The potential antimicrobial effects of this compound warrant further investigation.

Anti-inflammatory Effects

Research indicates that piperidine derivatives often possess anti-inflammatory properties. For example, compounds that inhibit lipoxygenase enzymes have shown promise in reducing inflammation. Given the structural similarities, this compound may also exhibit such effects.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could play a significant role in its biological activity. For instance, compounds containing similar moieties have been studied for their potential to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urinary tract infections, respectively.

Research Findings

A summary of relevant studies is presented below:

StudyFindings
Antimicrobial Activity Compounds with piperidine structures showed significant antibacterial effects against various strains (IC50 values ranging from 0.63 to 6.28 µM) .
Anti-inflammatory Potential Similar compounds demonstrated inhibition of lipoxygenase enzymes, suggesting potential anti-inflammatory effects .
Enzyme Inhibition Piperidine derivatives have been evaluated for AChE and urease inhibition, indicating potential therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Activity : A series of synthesized piperidine derivatives were tested against common bacterial strains, showing IC50 values significantly lower than standard antibiotics. This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.
  • Case Study on Anti-inflammatory Effects : In vitro studies revealed that certain piperidine derivatives effectively inhibited the production of pro-inflammatory cytokines in human cell lines, indicating their potential as anti-inflammatory agents.

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